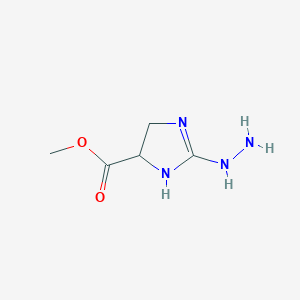
methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
The synthesis of methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method is efficient and allows for the inclusion of various functional groups.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazoles and hydrazones .
Scientific Research Applications
Methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
Other substituted imidazoles: These compounds may have different substituents at various positions on the imidazole ring, affecting their reactivity and applications.
Properties
CAS No. |
760159-88-4 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C5H10N4O2/c1-11-4(10)3-2-7-5(8-3)9-6/h3H,2,6H2,1H3,(H2,7,8,9) |
InChI Key |
LQHBNDMPFRXLPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN=C(N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















